

Application Notes and Protocols for Enzymatic Peptide Cyclization

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Compound of Interest

Compound Name: Cyclopetide 2

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The cyclization of peptides is a pivotal strategy in drug discovery and development, enhancing metabolic stability, receptor binding affinity, and bioavailability.[1][2] Enzymatic methods for peptide cyclization offer significant advantages over chemical approaches, including high regio- and chemoselectivity, mild reaction conditions, and the ability to work with unprotected peptides.[3] This document provides detailed application notes and experimental protocols for three key classes of enzymes utilized in peptide cyclization: Sortase A, Butelase 1, and Subtilisin-derived ligases (Omniligase-1).

Sortase A-Mediated Cyclization

Application Notes

Sortase A, a transpeptidase from *Staphylococcus aureus*, is a widely used tool for protein and peptide modification.[4] It recognizes a specific C-terminal sorting signal, LPXTG (where X can be any amino acid), cleaves the peptide bond between threonine and glycine, and forms a thioester intermediate with the threonine residue.[5][6] This intermediate can then be resolved by the N-terminal amine of a glycine residue, leading to the formation of a native peptide bond. For intramolecular cyclization, the peptide substrate must contain both the LPXTG recognition motif at its C-terminus and an N-terminal glycine residue(s).[4]

The efficiency of Sortase A-mediated cyclization is influenced by the length and concentration of the peptide substrate.[4] Generally, peptides of 15 amino acids or longer are required for

efficient direct head-to-tail cyclization.[4] For shorter peptides, Sortase A may catalyze an initial intermolecular oligomerization followed by an intramolecular cyclization of the resulting linear oligomer.[4] The substrate scope of Sortase A has been expanded through directed evolution, allowing for the recognition of alternative sequences.[7]

Quantitative Data Summary

Enzyme Variant	Substrate	Concentration (mM)	Yield (%)	Reaction Time (h)	Reference
Sortase A	MUC1 glycopeptide (dimer)	0.25	61	20	[4]
Sortase A	Peptide 1 (oligomerization-cyclization)	0.5	Variable (product ratio dependent on concentration)	20	[4]
Engineered Sortase A	CIAcLys-containing peptide + Cys-peptide	0.05	Quantitative	1	[8]

Experimental Protocol: Sortase A-Mediated Cyclization of a Model Peptide

This protocol describes the general procedure for the head-to-tail cyclization of a linear peptide containing a C-terminal LPETG sequence and an N-terminal glycine.

Materials:

- Linear peptide with N-terminal Glycine and C-terminal LPETG sequence
- Sortase A (e.g., recombinant SrtA pentamutant for enhanced activity)
- Sortase A reaction buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5

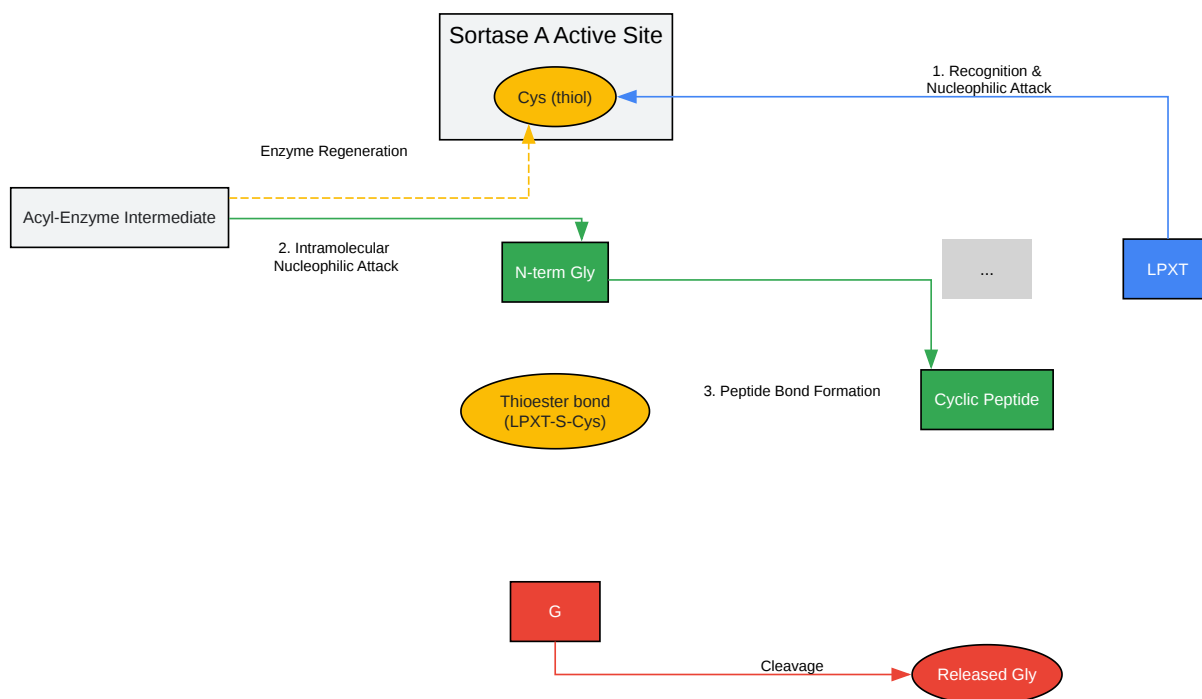
- Quenching solution: 10% Trifluoroacetic acid (TFA) in water
- Reverse-phase high-performance liquid chromatography (RP-HPLC) system
- Mass spectrometer (e.g., ESI-MS)

Procedure:

- Peptide Preparation: Synthesize the linear peptide using standard solid-phase peptide synthesis (SPPS). The peptide should be designed to have at least one glycine residue at the N-terminus and the LPXTG recognition sequence at the C-terminus. Purify the peptide by RP-HPLC and confirm its identity by mass spectrometry.
- Reaction Setup:
 - Dissolve the purified linear peptide in the Sortase A reaction buffer to a final concentration of 0.1-1 mM. The optimal concentration may need to be determined empirically to favor intramolecular cyclization over intermolecular oligomerization.[\[4\]](#)
 - Add Sortase A to the reaction mixture. A typical enzyme-to-substrate ratio is 1:20 to 1:100 (mol/mol).
- Incubation: Incubate the reaction mixture at 37°C. Monitor the progress of the reaction by taking aliquots at different time points (e.g., 1, 4, 8, and 24 hours).
- Reaction Monitoring:
 - Quench the reaction in the aliquots by adding an equal volume of the quenching solution.
 - Analyze the quenched samples by RP-HPLC to monitor the disappearance of the linear precursor and the appearance of the cyclic product. The cyclic product will typically have a shorter retention time than the linear precursor.
 - Confirm the identity of the cyclic product by mass spectrometry. The mass of the cyclic product should correspond to the mass of the linear precursor minus the mass of the cleaved glycine from the LPXTG motif.

- Purification: Once the reaction is complete, purify the cyclic peptide from the reaction mixture using preparative RP-HPLC.
- Characterization: Lyophilize the purified cyclic peptide and characterize it by analytical RP-HPLC and mass spectrometry.

Reaction Mechanism: Sortase A-Mediated Cyclization



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Caption: Sortase A recognizes the LPXTG motif, forms a thioester intermediate, and catalyzes cyclization.

Butelase 1-Mediated Cyclization

Application Notes

Butelase 1, an asparaginyl endopeptidase from *Clitoria ternatea*, is the fastest known peptide ligase.^{[9][10]} It recognizes the C-terminal tripeptide motif Asx-His-Val (where Asx is Asp or Asn) and ligates the C-terminus of the Asx residue to an N-terminal amine.^{[9][11]} A key advantage of Butelase 1 is that it is a "traceless" ligase, meaning the recognition sequence (His-Val) is cleaved off during the reaction, leaving only the Asx residue at the ligation site.^{[9][11]} Butelase 1-mediated cyclizations are remarkably efficient, often achieving yields greater than 95% within minutes.^{[10][12]} The enzyme exhibits broad substrate specificity for the N-terminal amino acid of the peptide.^[10]

Quantitative Data Summary

Enzyme	Substrate	kcat (s ⁻¹)	Km (μM)	kcat/Km (M ⁻¹ s ⁻¹)	Yield (%)	Reference
Butelase 1	kB1-NHV	2.28 ± 0.05	213 ± 10	10,700	>95	^[13]
Butelase 1	SFTI-NHV	0.6 ± 0.02	51 ± 4	11,700	>95	^[13]
Butelase 1	SA-kB1-NHV	Not reported	Not reported	542,000	>95	^{[12][13]}

Experimental Protocol: Butelase 1-Mediated Cyclization

This protocol provides a general method for the rapid cyclization of a linear peptide bearing a C-terminal Asn-His-Val sequence.

Materials:

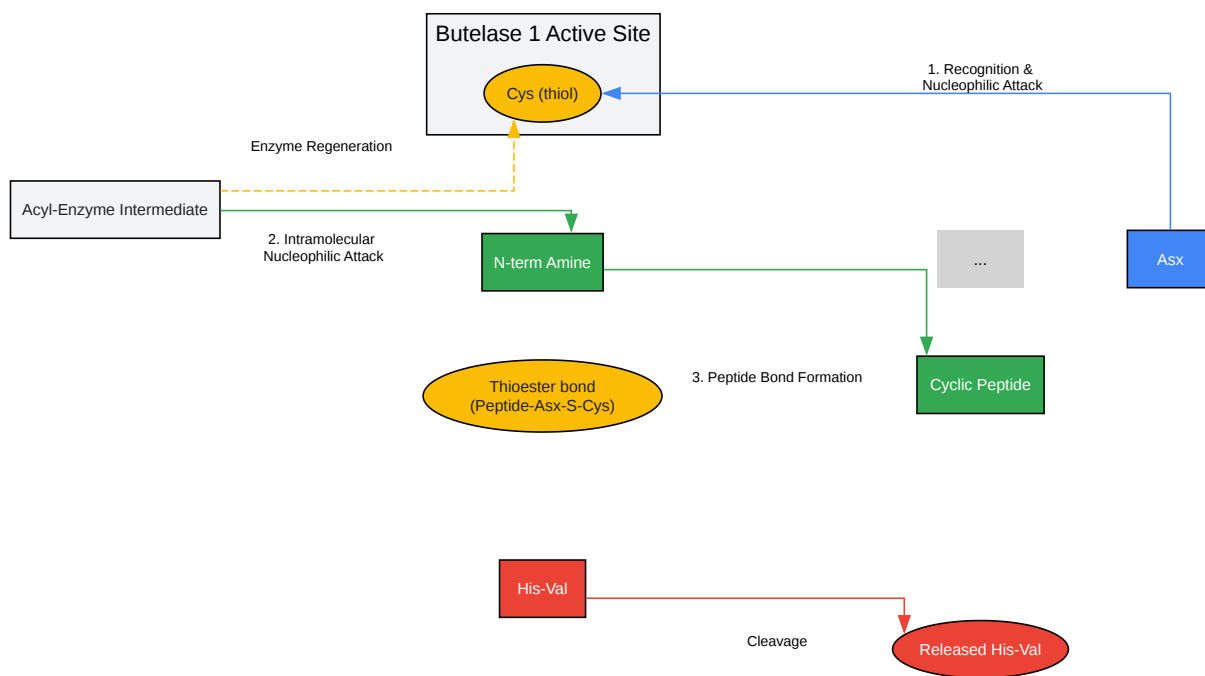
- Linear peptide with a C-terminal NHV or DHV sequence
- Butelase 1 (purified from *Clitoria ternatea* or recombinantly expressed)
- Reaction buffer: 20 mM Tris-HCl, pH 6.0, or 20 mM MES, pH 6.0

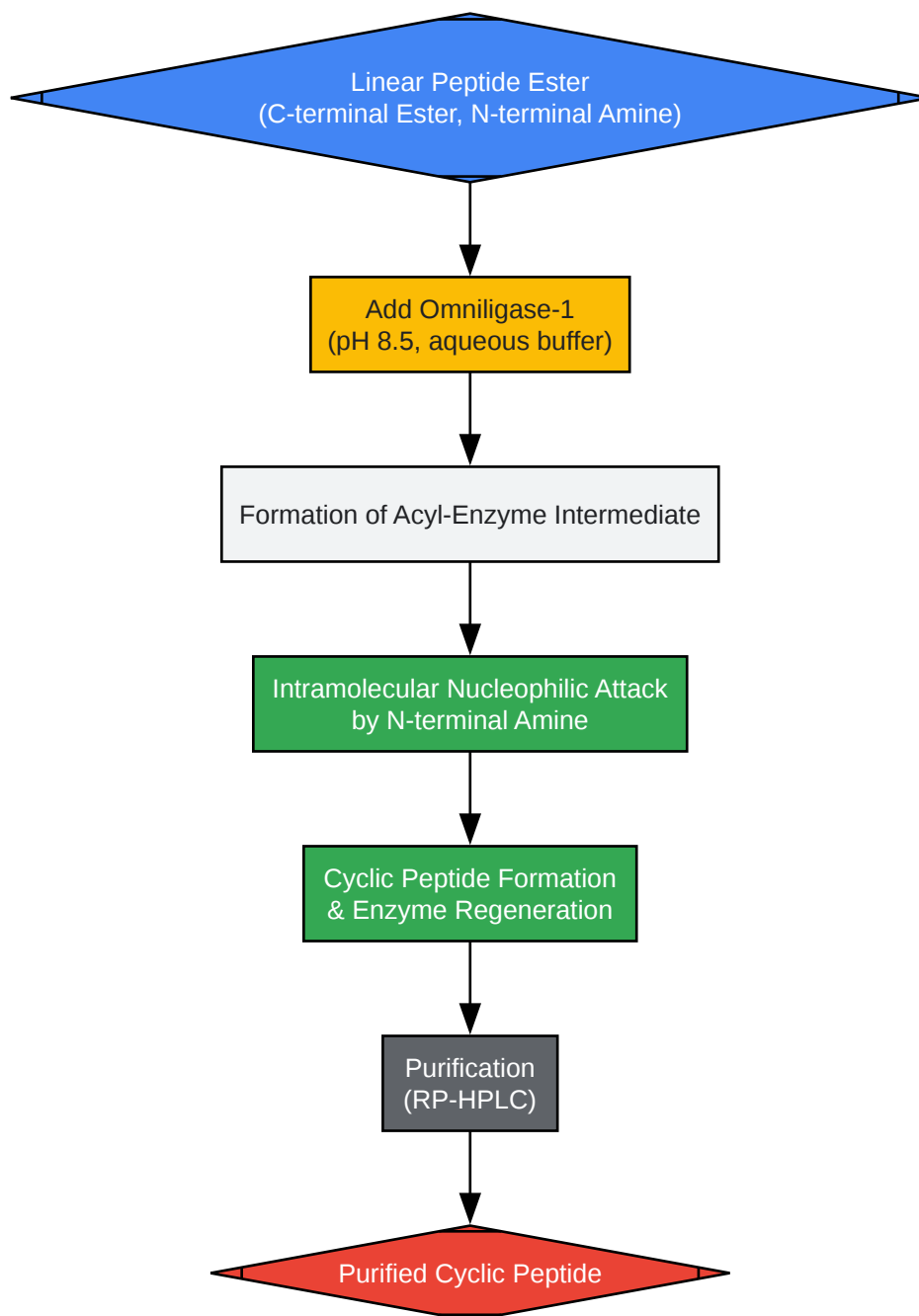
- Quenching solution: 10% Trifluoroacetic acid (TFA) in water
- RP-HPLC system
- Mass spectrometer

Procedure:

- Peptide Synthesis: Prepare the linear peptide precursor with the C-terminal Asx-His-Val recognition motif using standard SPPS. Purify the peptide by RP-HPLC.
- Reaction Setup:
 - Dissolve the purified peptide in the reaction buffer to a final concentration of 10-100 μM .
 - Add Butelase 1 to the reaction mixture. A typical enzyme-to-substrate ratio is 1:100 to 1:500 (mol/mol).
- Incubation: Incubate the reaction at room temperature or 37°C. Due to the high speed of the reaction, monitor it closely within the first few minutes.
- Reaction Monitoring:
 - Take aliquots at very short intervals (e.g., 1, 5, 15, and 30 minutes).
 - Quench and analyze the samples by RP-HPLC and mass spectrometry as described for the Sortase A protocol. The cyclic product will have a mass corresponding to the linear precursor minus the mass of His-Val.
- Purification and Characterization: Purify the cyclic peptide using preparative RP-HPLC and characterize the final product.

Reaction Mechanism: Butelase 1-Mediated Cyclization





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